molecular formula C19H20O4 B8581190 3-Benzyloxy-5-cyclopentyloxy-benzoic acid CAS No. 919784-55-7

3-Benzyloxy-5-cyclopentyloxy-benzoic acid

Cat. No.: B8581190
CAS No.: 919784-55-7
M. Wt: 312.4 g/mol
InChI Key: NAVPOCQJXTXGBU-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-cyclopentyloxy-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of benzyloxy and cyclopentyloxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid typically involves the following steps:

    Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced by reacting cyclopentanol with a suitable benzene derivative under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzyloxy and cyclopentyloxy substituted benzene derivatives with a benzoic acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the benzyloxy and cyclopentyloxy groups, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and electrophilic reagents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopentyloxy groups can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(Benzyloxy)benzoic acid
  • 3-(Cyclopentyloxy)benzoic acid
  • Benzoic acid derivatives with other alkoxy groups

Comparison:

  • Unique Structure: The presence of both benzyloxy and cyclopentyloxy groups makes 3-Benzyloxy-5-cyclopentyloxy-benzoic acid unique compared to other benzoic acid derivatives.
  • Chemical Properties: The combination of these groups can lead to distinct chemical properties, such as solubility and reactivity, compared to similar compounds.

Properties

CAS No.

919784-55-7

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

3-cyclopentyloxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C19H20O4/c20-19(21)15-10-17(22-13-14-6-2-1-3-7-14)12-18(11-15)23-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,20,21)

InChI Key

NAVPOCQJXTXGBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-(cyclopentyloxy)-5-[(phenylmethyl)oxy]benzoate (9.25 g, 28.34 mmol) was dissolved in THF (120 mL) and a solution of lithium hydroxide mono hydrate (3.49 g, 85.0 mmol) in water (60 mL) added. The bi-phasic solution was stirred at RT for 16 hours (LCMS indicated reaction 80% complete), methanol (15 mL) added and the mixture stirred for a further 4 hours. The THF was removed in vacuo then water (40 mL) added and the pH adjusted to 7 with hydrochloric acid. The solid was collected and washed thoroughly with cold water (8.85 g).
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9.25 g
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lithium hydroxide mono hydrate
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3.49 g
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60 mL
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15 mL
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